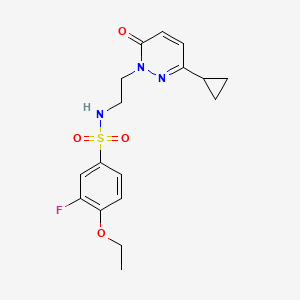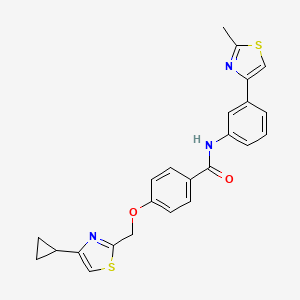
N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, also known as MPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. MPAC is a small molecule that can be synthesized using a variety of methods, and its unique structure allows it to interact with specific biological targets in the body. In
Scientific Research Applications
Synthesis and Characterization
A variety of compounds structurally related to "N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide" have been synthesized through different chemical pathways. For instance, novel bioactive compounds derived from pyrazine dicarboxylic acid were synthesized and showed significant antimicrobial activity. These compounds were obtained through [2+2] cycloaddition reactions, starting from pyrazine-2,3-dicarboxylic acid, converted into the corresponding diester, followed by hydrazinolysis and treatment with substituted pyridine-2-carbaldehyde to yield new Schiff bases. These bases were then reacted to produce new derivatives, structurally characterized by spectroscopic analysis such as IR, 1H NMR, 13C NMR, and elemental analysis (Ayyash & Habeeb, 2019).
Biological Activities
Antimicrobial Activity
The synthesized derivatives have been screened for their antimicrobial activity, with some showing excellent antibacterial and antifungal activities. This highlights their potential as novel agents for combating microbial infections (Ayyash & Habeeb, 2019).
Antitumor and Antiviral Activities
Enaminones used as building blocks for substituted pyrazoles have been explored for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones showed promising results against human breast and liver carcinoma cell lines, comparing favorably with standard treatments (Riyadh, 2011).
Advanced Applications
PET Imaging Agents
Synthesis of new potential PET (Positron Emission Tomography) imaging agents for the IRAK4 enzyme in neuroinflammation has been reported. These compounds were synthesized through a multi-step process, achieving high radiochemical yield and purity, indicating their utility in biomedical imaging applications (Wang et al., 2018).
Cytotoxicity Studies
Some derivatives have been investigated for their cytotoxic activity against various cancer cell lines, offering insights into their potential as anticancer agents. This includes the evaluation of synthesized compounds against Ehrlich Ascites Carcinoma (EAC) cells, with findings suggesting promising avenues for future cancer therapy research (Hassan, Hafez, & Osman, 2014).
properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-3-2-4-13(18-10)19-14(21)11-8-20(9-11)15(22)12-7-16-5-6-17-12/h2-7,11H,8-9H2,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVAKJMFRLDIQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

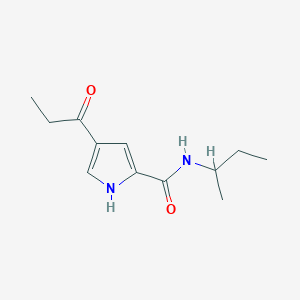
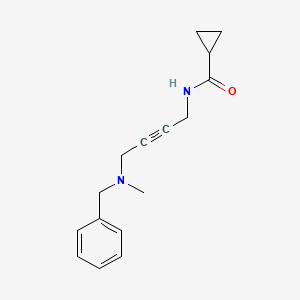
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2357358.png)
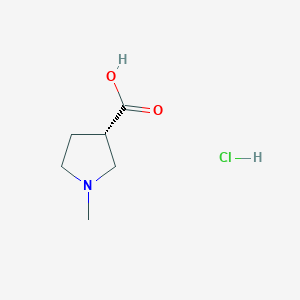

![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)
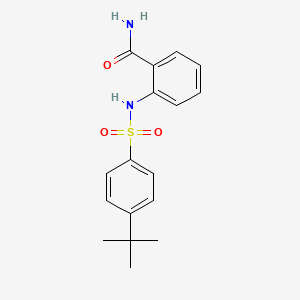


![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2357372.png)

